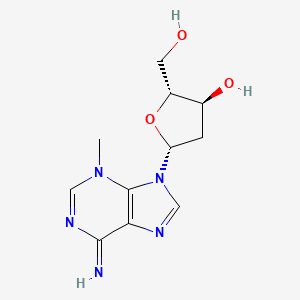![molecular formula C11H11BrN2 B1221621 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline CAS No. 61938-84-9](/img/structure/B1221621.png)
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Übersicht
Beschreibung
ML142 is a small molecule drug initially developed by the Southern Research Institute. It is currently in the preclinical stage of development and is being investigated for its potential therapeutic applications in treating infectious diseases, nervous system diseases, and other conditions. One of its active indications is West Nile Fever .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von ML142 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Allgemeine Synthesemethoden für niedermolekulare Medikamente beinhalten oft:
Bildung von Zwischenprodukten: Dies kann Reaktionen wie Alkylierung, Acylierung oder Cyclisierung umfassen.
Reinigung: Techniken wie Umkristallisation, Chromatographie oder Destillation werden verwendet, um die Zwischenprodukte und das Endprodukt zu reinigen.
Endmontage: Die letzten Schritte beinhalten oft Kupplungsreaktionen, Entschützung und Reinigung, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von niedermolekularen Medikamenten wie ML142 beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehören:
Batch-Verarbeitung: Große Mengen an Reaktanten werden in Chargen verarbeitet, um die Verbindung zu produzieren.
Kontinuierliche Prozessverarbeitung: Reaktanten werden kontinuierlich in einen Reaktor geführt, und das Produkt wird kontinuierlich entfernt, was eine effizientere und skalierbarere Produktion ermöglicht.
Analyse Chemischer Reaktionen
Arten von Reaktionen: ML142 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Einführung von Sauerstoff oder Entfernung von Wasserstoff.
Reduktion: Addition von Wasserstoff oder Entfernung von Sauerstoff.
Substitution: Austausch einer funktionellen Gruppe durch eine andere.
Kupplungsreaktionen: Bildung von Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenide, Nukleophile.
Kupplungsreagenzien: Palladiumkatalysatoren, Kupferkatalysatoren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Werkzeugverbindung verwendet, um chemische Reaktionen und Mechanismen zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf biologische Signalwege und Zellprozesse untersucht.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Infektionskrankheiten und Erkrankungen des Nervensystems.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von ML142 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Während die genauen Ziele nicht vollständig bekannt gegeben werden, ist bekannt, dass es Signalwege beeinflusst, die an Infektionskrankheiten und Erkrankungen des Nervensystems beteiligt sind. Die Verbindung kann bestimmte Enzyme, Rezeptoren oder Signalwege hemmen oder aktivieren, was zu ihren therapeutischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of ML142 involves its interaction with specific molecular targets and pathways. While the exact targets are not fully disclosed, it is known to affect pathways involved in infectious diseases and nervous system disorders. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
ML142 kann mit anderen niedermolekularen Medikamenten verglichen werden, die auf ähnliche Signalwege abzielen oder ähnliche therapeutische Anwendungen haben. Einige ähnliche Verbindungen umfassen:
ML141: Ein weiteres niedermolekulares Medikament mit ähnlichen therapeutischen Anwendungen.
CID-2950007: Eine Verbindung mit ähnlicher chemischer Struktur und biologischer Aktivität.
Einzigartigkeit von ML142: ML142 ist aufgrund seiner spezifischen molekularen Struktur und seinem Potenzial zur Behandlung einer Reihe von Krankheiten, einschließlich des West-Nil-Fiebers, einzigartig. Seine Entwicklung durch das Southern Research Institute und sein aktueller präklinischer Status unterstreichen sein Potenzial als neuartiges Therapeutikum .
Eigenschaften
IUPAC Name |
7-bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-9-3-4-10-8(6-9)7-14-5-1-2-11(14)13-10/h3-4,6H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRIYMMZXPUXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(CN2C1)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358975 | |
| Record name | 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61938-84-9 | |
| Record name | 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



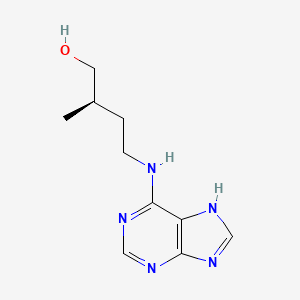
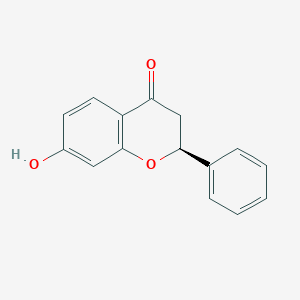


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide](/img/structure/B1221548.png)
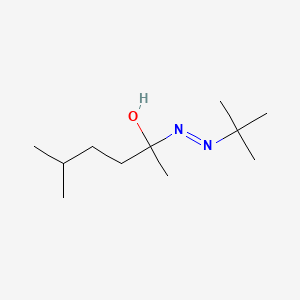

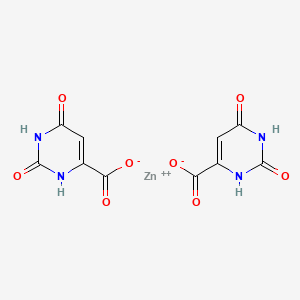
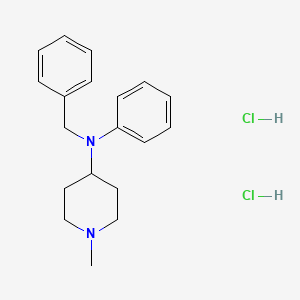
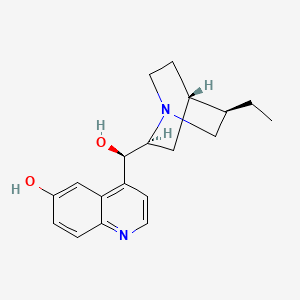

![(2-Amino-3-phenyl-bicyclo[2.2.1]hept-2-YL)-phenyl-methanone](/img/structure/B1221559.png)
